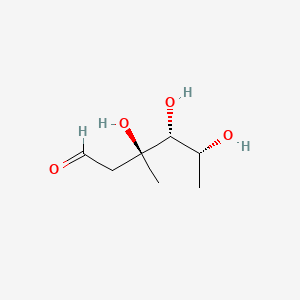
Mycarose, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycarose, D- is a deoxysugar, a type of sugar molecule that lacks one or more oxygen atoms compared to regular sugars. It is a structural component of various natural products, including antibiotics and other secondary metabolites produced by microorganisms. Mycarose, D- is particularly notable for its role in the bioactivity of these compounds, contributing to their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mycarose, D- typically involves the activation of D-glucose 1-phosphate by TDP-D-glucose synthase to form TDP-D-glucose. This is followed by dehydration at the C-4 and C-6 positions by TDP-D-glucose 4,6-dehydratase . The process can be further optimized using metabolic engineering techniques to enhance the yield of Mycarose, D- .
Industrial Production Methods: Industrial production of Mycarose, D- often involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the compound in large quantities. By blocking competing pathways and overexpressing key enzymes, the production yield can be significantly increased .
Chemical Reactions Analysis
Types of Reactions: Mycarose, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety to enhance the bioactivity of the parent compound .
Common Reagents and Conditions: Common reagents used in the reactions involving Mycarose, D- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from reactions involving Mycarose, D- include glycosylated natural products with enhanced biological activity. These products are often used in the development of antibiotics and other therapeutic agents .
Scientific Research Applications
Mycarose, D- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex natural products. In biology, it plays a crucial role in the structure and function of various biomolecules. In medicine, Mycarose, D--containing compounds are used as antibiotics and anticancer agents. Industrially, it is used in the production of glycosylated products with improved properties .
Mechanism of Action
The mechanism of action of Mycarose, D- involves its incorporation into the structure of natural products, where it contributes to their biological activity. The sugar moiety can interact with molecular targets through hydrogen bonding and electrostatic interactions, enhancing the compound’s ability to bind to its target and exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Mycarose, D- include other deoxysugars such as D-desosamine, D-olivose, and D-digitoxose. These compounds share structural similarities and are often found in natural products with similar bioactivities .
Uniqueness: Mycarose, D- is unique in its specific structural features and the particular natural products it is associated with. Its presence can significantly influence the biological activity and therapeutic properties of these compounds, making it a valuable component in drug development .
Properties
CAS No. |
6752-46-1 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4,5-trihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI Key |
JYAQWANEOPJVEY-QYNIQEEDSA-N |
SMILES |
CC(C(C(C)(CC=O)O)O)O |
Isomeric SMILES |
C[C@H]([C@H]([C@](C)(CC=O)O)O)O |
Canonical SMILES |
CC(C(C(C)(CC=O)O)O)O |
Synonyms |
2,6-dideoxy-3-C-methyl-lyxo-hexose 2,6-dideoxy-3-C-methyl-ribo-hexose 3-epi-axenose mycarose mycarose, D-ribo isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



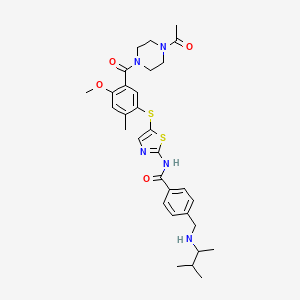
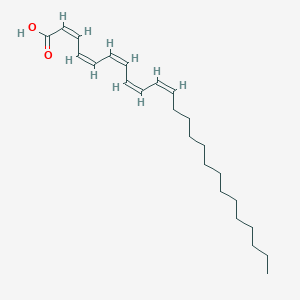


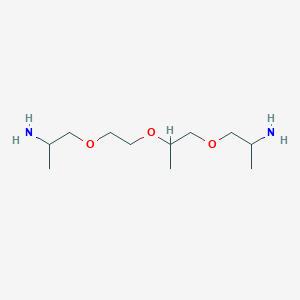

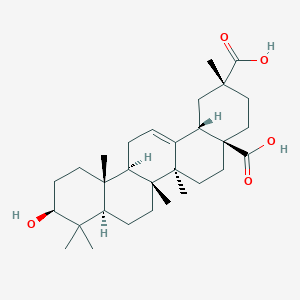
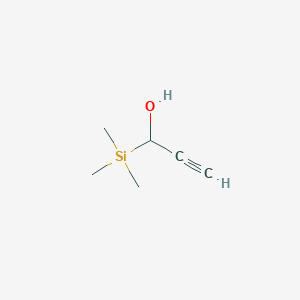

![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
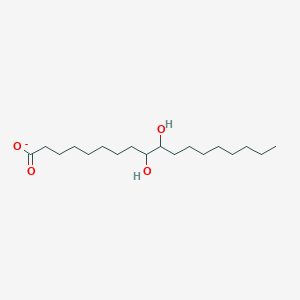
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)
